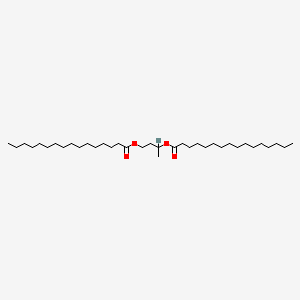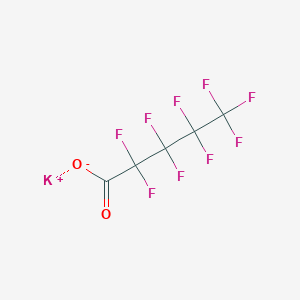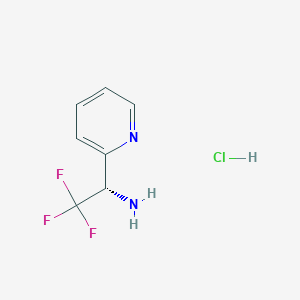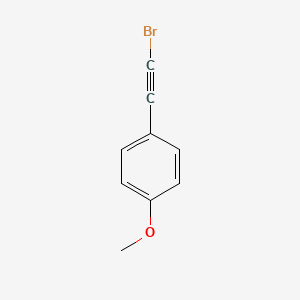
1-(Bromoethynyl)-4-methoxybenzene
Overview
Description
1-(Bromoethynyl)-4-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, where a bromoethynyl group and a methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromodecarboxylation of phenylpropiolic acid mediated by tribromoisocyanuric acid (TBCA) in the presence of a base . Another method involves the reaction of phenylacetylene with bromine in the presence of sodium hydroxide . The reaction is typically carried out at room temperature with vigorous shaking to ensure efficient mixing of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromoethynyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as the Glaser coupling, to form 1,3-diynes.
Common Reagents and Conditions:
Tribromoisocyanuric Acid (TBCA): Used as an oxidant in the bromodecarboxylation of phenylpropiolic acid.
Copper(I) Iodide (CuI): Used in the Glaser coupling reaction.
Sodium Hydroxide (NaOH): Used in the bromination of phenylacetylene.
Major Products:
1,3-Diynes: Formed through coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
1-(Bromoethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromoethynyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
1-Bromo-2-phenylacetylene: Similar structure with a bromoethynyl group attached to a phenyl ring.
1-Bromo-4-ethynylbenzene: Another compound with a bromoethynyl group attached to a benzene ring.
1-Iodoethynyl-4-iodobenzene: A halogenated derivative with similar chemical properties.
Uniqueness: 1-(Bromoethynyl)-4-methoxybenzene is unique due to the presence of both a bromoethynyl group and a methoxy group on the benzene ring
Properties
IUPAC Name |
1-(2-bromoethynyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTYRDOTIUSCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)

![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)

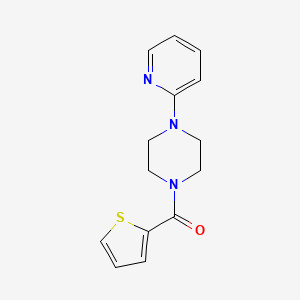


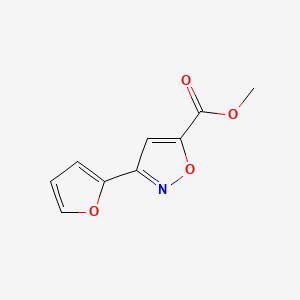
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)
